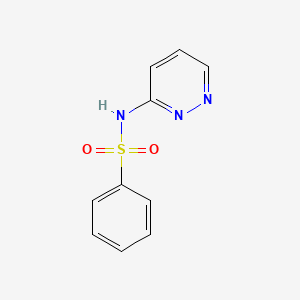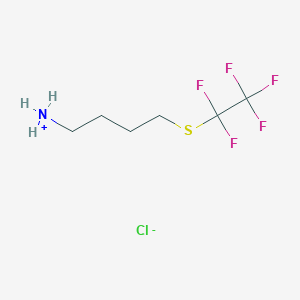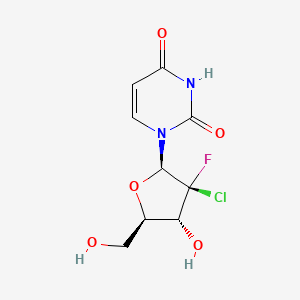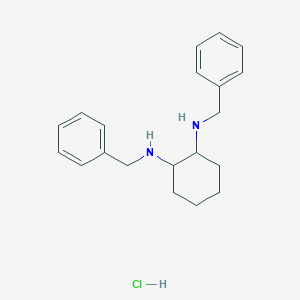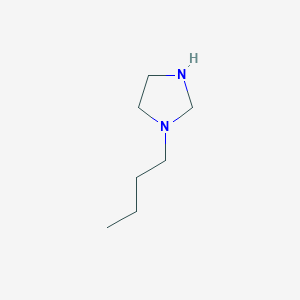
1-Butylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butylimidazolidine is a heterocyclic organic compound with the molecular formula C7H14N2 It belongs to the class of imidazolidines, which are five-membered rings containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butylimidazolidine can be synthesized through several methods. One common approach involves the reaction of butylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butylimidazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or alkylating agents can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinones, while substitution reactions can produce various substituted imidazolidines.
Applications De Recherche Scientifique
1-Butylimidazolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-butylimidazolidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
1-Butylimidazole: Another heterocyclic compound with similar structural features but different chemical properties.
1-Butyl-3-methylimidazolium: An ionic liquid with unique solubility and stability characteristics.
Imidazolidinones: Oxidized derivatives of imidazolidines with distinct reactivity and applications.
Uniqueness: 1-Butylimidazolidine is unique due to its specific ring structure and the presence of a butyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
245680-08-4 |
|---|---|
Formule moléculaire |
C7H16N2 |
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
1-butylimidazolidine |
InChI |
InChI=1S/C7H16N2/c1-2-3-5-9-6-4-8-7-9/h8H,2-7H2,1H3 |
Clé InChI |
PVYDJRHPECQXDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


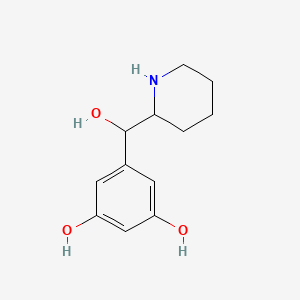

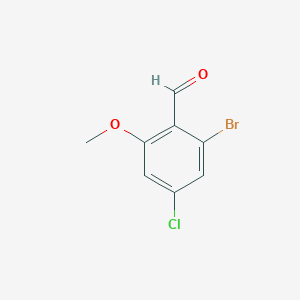

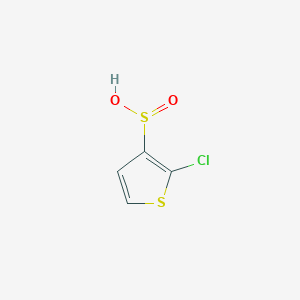
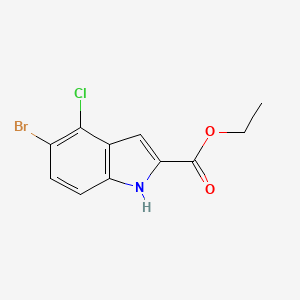
![Imidazo[1,2-a]pyrazin-5(1H)-one](/img/structure/B13107091.png)

![(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate](/img/structure/B13107107.png)
![7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one](/img/structure/B13107111.png)
